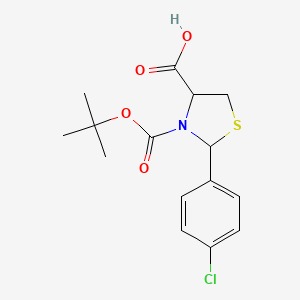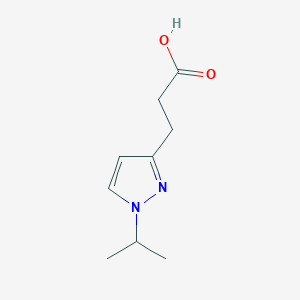
3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid, also known as IPP, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a pyrazole derivative that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of protein kinase B (Akt) and the activation of the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. It has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Direcciones Futuras
There are several future directions for research on 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Studies are needed to determine its effects on different types of neurons and to identify the optimal dosage and administration route. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential side effects.
Métodos De Síntesis
The synthesis of 3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid can be achieved through various methods, including the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 3-bromopropanoic acid in the presence of base. Another method involves the reaction of 3-bromo-1-propanol with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base.
Aplicaciones Científicas De Investigación
3-(1-Propan-2-ylpyrazol-3-yl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-(1-propan-2-ylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)11-6-5-8(10-11)3-4-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHBBVCRROIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)

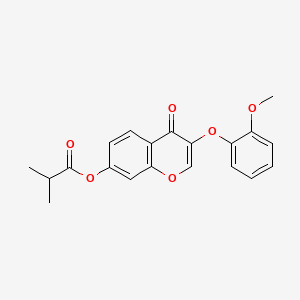

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2637838.png)
![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2637841.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
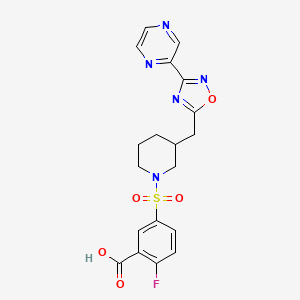
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)
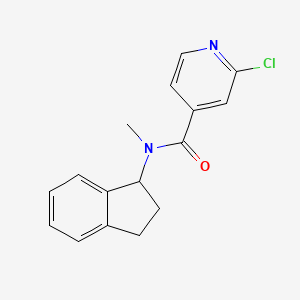
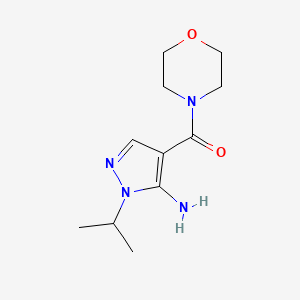
![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)
